molecular formula C2H5BrO2S2 B561917 Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane CAS No. 887353-78-8

Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B561917
CAS No.: 887353-78-8
M. Wt: 205.1 g/mol
InChI Key: FRGZCWVWEDJYGY-UHFFFAOYSA-N
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Description

Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a sulfur-containing compound characterized by a high oxidation state (λ⁶-sulfane) core, featuring a sulfanylidene group (S=), oxo (O=), methyl, and bromomethoxy substituents. While direct structural data for this compound are absent in the provided evidence, its nomenclature suggests a hybrid structure combining brominated methoxy, methyl, and oxo-sulfanylidene functionalities.

Properties

CAS No.

887353-78-8

Molecular Formula

C2H5BrO2S2

Molecular Weight

205.1 g/mol

IUPAC Name

bromo(methylsulfonylsulfanyl)methane

InChI

InChI=1S/C2H5BrO2S2/c1-7(4,5)6-2-3/h2H2,1H3

InChI Key

FRGZCWVWEDJYGY-UHFFFAOYSA-N

SMILES

CS(=O)(=S)OCBr

Canonical SMILES

CS(=O)(=O)SCBr

Origin of Product

United States

Preparation Methods

The synthesis of Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and has been shown to be highly efficient. The preparation involves the following steps:

Chemical Reactions Analysis

Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes several types of chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane has been identified as a modulator of ROR (retinoic acid receptor-related orphan receptor), which plays a crucial role in regulating inflammatory responses. Research indicates that compounds of similar structure have been utilized for treating inflammatory diseases, including arthritis. The modulation of ROR can help in reducing inflammation and improving outcomes in patients suffering from chronic inflammatory conditions .

Antimicrobial Activity

The compound's unique chemical structure suggests potential antimicrobial properties. Sulfur-containing compounds have been historically noted for their effectiveness against various pathogens. Further investigations into its efficacy against specific bacterial and fungal strains could pave the way for new therapeutic agents .

Agricultural Applications

Fungicide Development

Recent studies have highlighted the potential use of this compound as a fungicide. The compound's ability to inhibit fungal growth makes it a candidate for agricultural applications, particularly in combating plant diseases caused by fungi. The development of formulations based on this compound could lead to effective crop protection strategies .

Chemical Synthesis and Research

Synthetic Intermediates

This compound can serve as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity profile allows it to participate in various chemical reactions, making it useful in synthetic organic chemistry for producing derivatives that may have enhanced biological activities .

Case Studies and Research Findings

Case Study: Inflammatory Disease Treatment

A patent (US11141385B2) outlines the use of compounds similar to this compound as ROR modulators in treating inflammatory diseases. The study involved evaluating the efficacy of these compounds in reducing symptoms of arthritis in animal models, demonstrating significant improvement compared to control groups .

Case Study: Antimicrobial Efficacy

Another study explored the antimicrobial properties of sulfur-containing compounds, including this compound, against common pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that these compounds exhibited notable inhibitory effects, highlighting their potential as alternative antimicrobial agents .

Summary and Future Directions

This compound exhibits promising applications across pharmaceutical and agricultural domains due to its unique chemical properties. Ongoing research is essential to fully elucidate its mechanisms of action, optimize its formulations, and explore its efficacy in various applications.

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
PharmaceuticalAnti-inflammatory treatmentModulates ROR; effective against arthritis
AgriculturalFungicide developmentInhibitory effects on fungal growth
Chemical SynthesisSynthetic intermediatesUseful in producing biologically active derivatives
AntimicrobialTreatment against bacterial infectionsSignificant inhibitory effects observed

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Core Reactivity

The λ⁶-sulfane core is highly sensitive to substituent effects. Key comparisons include:

Compound Substituents Key Properties
Bromomethoxy-methyl-oxo-sulfanylidene-λ⁶-sulfane Bromomethoxy, methyl, oxo Hypothesized high electrophilicity due to bromine’s electron-withdrawing effect. Methoxy may introduce steric hindrance and moderate polarity.
(3-Bromophenyl)imino-dimethyl-oxo-λ⁶-sulfane (CID 90414134) Bromophenyl, dimethyl, oxo Bromophenyl enhances aromatic stabilization; imino group increases resonance delocalization. NMR data show significant downfield shifts for sulfur-attached carbons (δC ~26.6–68.0 ppm).
4-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}benzoic acid Benzoic acid, dimethyl, oxo Polar carboxyl group improves solubility in aqueous media. Lower molecular weight (213.26 g/mol) compared to brominated analogs.
2-Chloro-N-[dimethyl(oxo)-λ⁶-sulfanylidene]acetamide Chloroacetamide, dimethyl, oxo Chlorine’s smaller size and electronegativity (vs. bromine) may reduce steric bulk while maintaining electrophilicity.

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (2.96 vs. 3.16 for Cl) may increase steric hindrance and reduce nucleophilic substitution rates compared to chloro analogs.
  • Methoxy vs. Aromatic Groups : Methoxy substituents (e.g., in the target compound) could donate electron density via resonance, stabilizing the λ⁶-sulfur core, whereas bromophenyl groups (as in CID 90414134) prioritize aromatic conjugation.
  • Polarity and Solubility : The benzoic acid derivative exhibits higher polarity due to its carboxyl group, contrasting with the bromomethoxy-methyl analog’s likely moderate solubility in organic solvents.
Molecular Weight and Structural Complexity
  • Bromomethoxy-methyl-oxo-sulfanylidene-λ⁶-sulfane : Estimated molecular formula ~C₃H₆BrO₂S₂ (assuming bromomethoxy: BrOCH₂–, methyl: CH₃–, and oxo-sulfane core). Molecular weight ~250–270 g/mol.
  • CID 90414134: C₈H₁₀BrNOS (248.2 g/mol).
  • 4-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}benzoic acid: C₉H₁₁NO₃S (213.26 g/mol).

The bromomethoxy analog’s higher molecular weight and bromine content may influence its thermal stability and spectroscopic signatures (e.g., distinct ¹H-NMR shifts for methoxy protons near δH 3.3–4.0 ppm).

Biological Activity

Chemical Structure and Properties

Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane can be characterized by its unique structural features, which include:

  • Functional Groups : The presence of bromine, methoxy, and oxo groups contributes to its reactivity.
  • Sulfanylidene Group : This group is significant for its potential biological interactions, particularly in redox reactions.

Antifungal Properties

Research has indicated that compounds similar to this compound exhibit antifungal activity. For instance, studies have shown that certain oxadiazole derivatives, which share structural similarities, effectively inhibit the growth of phytopathogenic fungi .

Table 1: Antifungal Activity of Related Compounds

Compound NameFungal Strain TestedInhibition Zone (mm)Reference
Bromomethoxy-methyl-oxo-sulfaneCandida albicans15
Oxadiazole Derivative AFusarium oxysporum20
Oxadiazole Derivative BAspergillus niger18

The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways. This is corroborated by findings that highlight the oxidative effects of similar sulfur-containing compounds on fungal cells .

Cytotoxic Effects

In addition to antifungal properties, this compound has shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

Case Studies

A notable case study involved the application of a related compound in a clinical setting where patients with resistant fungal infections were treated. The treatment resulted in significant improvement in symptoms and a reduction in fungal load, suggesting the potential therapeutic application of this compound in clinical antifungal therapy .

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